molecular formula C17H14N4O B12150143 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide

2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide

Cat. No.: B12150143
M. Wt: 290.32 g/mol
InChI Key: ZIKUJZHJTUAIIR-UHFFFAOYSA-N
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Description

2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide is a complex organic compound belonging to the indoloquinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-methylindole with o-phenylenediamine in the presence of a suitable catalyst, followed by acylation with acetic anhydride . The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-b]quinoxaline: A closely related compound with similar biological activities.

    2-Methylindole: A precursor in the synthesis of 2-(2-Methylindolo[2,3-b]quinoxalin-5-yl)acetamide.

    Quinoxaline: A simpler structure with diverse pharmacological properties.

Uniqueness

This compound stands out due to its unique combination of the indole and quinoxaline moieties, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for further research and development.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetamide

InChI

InChI=1S/C17H14N4O/c1-10-6-7-14-11(8-10)16-17(21(14)9-15(18)22)20-13-5-3-2-4-12(13)19-16/h2-8H,9H2,1H3,(H2,18,22)

InChI Key

ZIKUJZHJTUAIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)N

Origin of Product

United States

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